Eucalyptin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Antimicrobial activity

Eucalyptol has been shown to exhibit antimicrobial activity against a variety of bacteria, fungi, and viruses. Studies suggest it may disrupt bacterial membranes and inhibit their growth. )

Respiratory diseases

Eucalyptol is a common ingredient in over-the-counter topical decongestants and cough suppressants. Research suggests it may help relieve coughs and symptoms of bronchitis. )

Anti-inflammatory effects

Eucalyptol has demonstrated anti-inflammatory properties in various studies. It may help reduce inflammation and swelling. )

Eucalyptol, also known as 1,8-cineol, is a monoterpenoid compound primarily found in the essential oil of eucalyptus species, particularly Eucalyptus globulus. It is a colorless liquid with a characteristic fresh, camphor-like odor and a spicy, cooling taste. Eucalyptol constitutes about 70-90% of eucalyptus oil and is miscible with organic solvents but insoluble in water . The compound was first isolated in 1870 by French chemist François Stanislas Cloez, and its name reflects its origin from eucalyptus trees .

- Skin irritation: Topical application of Eucalyptol can cause skin irritation, especially in high concentrations.

- Respiratory tract irritation: Inhalation of concentrated Eucalyptol vapors can irritate the respiratory tract.

- Ingestion toxicity: Ingestion of large amounts of Eucalyptol can be toxic, causing nausea, vomiting, and diarrhea.

- Formation of Crystalline Adducts: Eucalyptol can form crystalline adducts with hydrohalic acids, o-cresol, resorcinol, and phosphoric acid, which aids in purification processes .

- Catalyzed Reactions: It serves as a solvent in palladium-catalyzed reactions and other coupling reactions like the Suzuki–Miyaura reaction and Sonogashira–Hagihara coupling. These reactions are significant in organic synthesis for constructing carbon-carbon bonds .

Eucalyptol exhibits numerous biological activities:

- Antimicrobial Properties: It has demonstrated significant antimicrobial activity against various pathogens, making it a potential candidate for natural preservatives .

- Insecticidal Effects: Eucalyptol acts as an insect repellent and has shown efficacy in repelling cockroaches and other pests .

- Anti-inflammatory Effects: Studies suggest that eucalyptol possesses anti-inflammatory properties, which may contribute to its traditional use as a cough suppressant .

Eucalyptol can be synthesized through several methods:

- Biosynthesis: It is naturally produced from geranyl pyrophosphate via the action of cineole synthase. This process involves the isomerization of geranyl pyrophosphate to linalyl diphosphate, followed by ionization to yield eucalyptol .

- Chemical Synthesis: Laboratory synthesis can involve various organic reactions, including cyclization of monoterpenes or chemical modifications of other terpenoids .

Eucalyptol has diverse applications across various industries:

- Flavoring Agent: It is commonly used as a flavoring agent in food products, beverages, and confectionery due to its pleasant aroma .

- Cosmetics and Personal Care: Eucalyptol is included in mouthwashes and other hygiene products for its refreshing taste and potential therapeutic effects .

- Pharmaceutical Uses: It is utilized as an ingredient in cough syrups and inhalants for respiratory conditions due to its expectorant properties .

Research indicates that eucalyptol interacts with various biological systems:

- Synergistic Effects: Studies have shown that eucalyptol can enhance the antimicrobial activity of other compounds when used in combination, suggesting potential for synergistic formulations .

- Behavioral Studies: In studies involving orchid bees, eucalyptol has been shown to influence territorial behavior and attraction patterns among males seeking mates .

Eucalyptol shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound | Structure Type | Common Sources | Unique Features |

|---|---|---|---|

| 1,8-Cineole (Eucalyptol) | Monoterpenoid | Eucalyptus species | Major component of eucalyptus oil; strong aroma |

| Alpha-Pinene | Monoterpene | Pine trees | Known for its fresh scent; used in cleaning products |

| Limonene | Monoterpene | Citrus fruits | Characteristic citrus scent; used in food flavoring |

| Camphor | Terpene | Camphor tree | Strong medicinal properties; used in ointments |

| Menthol | Monoterpene | Peppermint oil | Cooling sensation; widely used in topical analgesics |

Eucalyptol's distinctiveness lies not only in its predominant presence in eucalyptus oil but also in its broad spectrum of biological activities and applications across different fields. Its role as both a flavoring agent and a therapeutic compound sets it apart from similar monoterpenes.

Molecular Architecture and Stereochemical Configuration

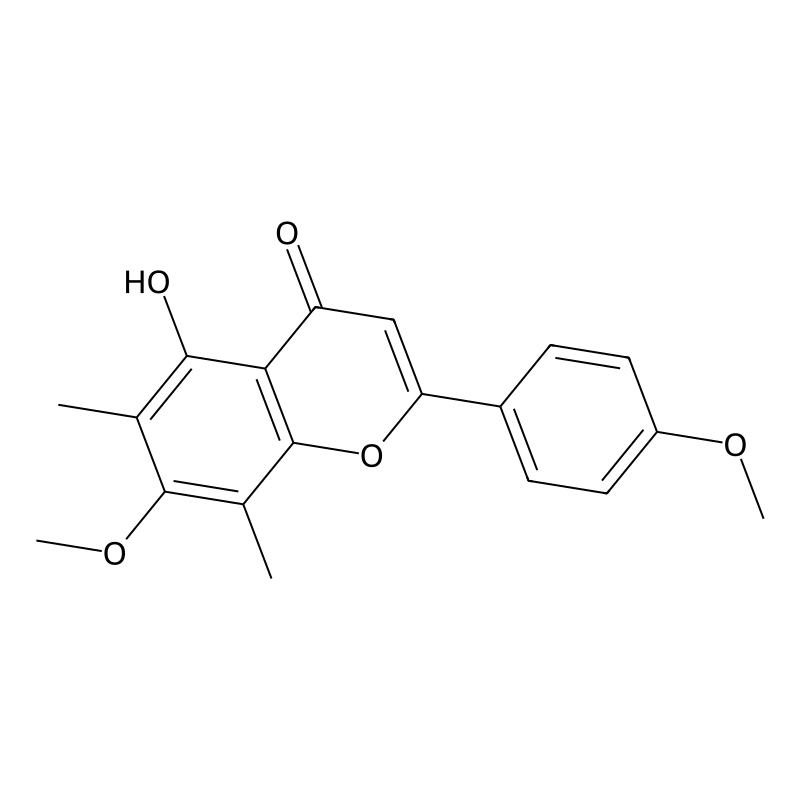

Eucalyptin (C₁₉H₁₈O₅; molecular weight: 326.34 g/mol) belongs to the flavone subclass of flavonoids, characterized by a 2-phenylchromen-4-one backbone. Its structure features:

- 5-hydroxy and 7-methoxy substituents on the A-ring,

- 4'-methoxy and 6,8-dimethyl groups on the B-ring.

The absence of chiral centers simplifies its stereochemical profile, rendering it a planar molecule with minimal conformational variability. Computational models suggest that the methoxy and methyl groups enhance hydrophobic interactions, contributing to its affinity for lipid-rich environments.

Crystallographic Characterization and Conformational Dynamics

While direct crystallographic data for eucalyptin remains limited, analogous flavonoids exhibit monoclinic or triclinic crystal systems stabilized by intermolecular hydrogen bonds. Eucalyptin’s 3D conformer, as depicted in PubChem, reveals a nearly flat chromen-4-one core with slight torsional angles (≤5°) at the methoxy substituents. Molecular dynamics simulations predict that these angles facilitate π-π stacking with aromatic residues in biological targets.

Solubility, Partition Coefficients, and Thermodynamic Stability

Eucalyptin demonstrates marked hydrophobicity, with a calculated partition coefficient (XLogP) of 4.00. Experimental data corroborate its solubility in organic solvents (e.g., chloroform, DMSO) and insolubility in water. Thermodynamic stability studies indicate decomposition above 200°C, with optimal storage conditions at -20°C to prevent oxidative degradation.

Table 1: Physicochemical Properties of Eucalyptin

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₉H₁₈O₅ | |

| Molecular Weight | 326.34 g/mol | |

| XLogP | 4.00 | |

| Solubility (Water) | Insoluble | |

| Melting Point | Not reported | - |

Phenylpropanoid Precursor Utilization

The biosynthesis of eucalyptin begins with the phenylpropanoid pathway, which serves as the fundamental source of aromatic precursors for flavonoid biosynthesis [3] [12]. In Eucalyptus species, phenylalanine ammonia-lyase catalyzes the initial deamination of phenylalanine to yield trans-cinnamic acid and ammonia, representing the committed step into phenylpropanoid metabolism [3] [14]. This enzymatic conversion is followed by the action of cinnamate-4-hydroxylase, which introduces a hydroxyl group at the para position to produce p-coumaric acid [12] [14].

The subsequent step involves 4-coumarate-CoA ligase, which catalyzes the CoA esterification of p-coumaric acid to form p-coumaroyl-CoA, a critical branch point intermediate [12] [16]. In Eucalyptus species, multiple isoforms of 4-coumarate-CoA ligase have been identified, with the main isoenzyme involved in lignin and flavonoid biosynthesis being predicted to be targeted to the endoplasmic reticulum [12]. Transcriptional analysis in hybrid Eucalyptus genotypes has revealed elevated transcript levels of phenylalanine ammonia-lyase, cinnamate-4-hydroxylase, and 4-coumarate-CoA ligase genes in tissues with active flavonoid biosynthesis [14] [16].

| Enzyme | Function | Cellular Localization | Reference |

|---|---|---|---|

| Phenylalanine ammonia-lyase | Phenylalanine deamination | Endoplasmic reticulum membrane | [3] [12] |

| Cinnamate-4-hydroxylase | Hydroxylation of cinnamic acid | Endoplasmic reticulum membrane | [12] [14] |

| 4-Coumarate-CoA ligase | CoA esterification | Endoplasmic reticulum | [12] [16] |

Flavonoid Skeleton Assembly Mechanisms

The assembly of the flavonoid skeleton in eucalyptin biosynthesis diverges from the phenylpropanoid pathway at p-coumaroyl-CoA [16]. Chalcone synthase catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone, serving as the initial step in flavonoid biosynthesis [16] [26]. In Eucalyptus species, two isogenes of chalcone synthase have been identified with strong transcription observed in xylem tissue [16].

Chalcone isomerase subsequently converts naringenin chalcone to naringenin, establishing the basic flavanone structure [16] [26]. This enzymatic conversion involves stereospecific cyclization of the chalcone intermediate to produce the characteristic flavanone ring system [9]. Flavanone 3-hydroxylase then introduces a hydroxyl group at the C-3 position, generating dihydrokaempferol as a precursor for further modifications [16].

The progression toward eucalyptin involves additional enzymatic steps including dihydroflavonol 4-reductase and anthocyanidin synthase, which participate in the formation of the flavonoid core structure [16]. Transcriptional profiling in Eucalyptus has shown that chalcone isomerase and dihydroflavonol 4-reductase exhibit higher transcript levels in genotypes with enhanced flavonoid production [16].

C-Methylation and O-Methylation Enzymatic Processes

The distinctive methylation pattern of eucalyptin involves both C-methylation and O-methylation processes catalyzed by specialized methyltransferases [4] [6] [9]. O-methylation in Eucalyptus flavonoids is mediated by specific O-methyltransferases that exhibit regiospecific activity toward flavanone substrates [6] [9]. The flavanone 7-O-methyltransferase EnOMT1 isolated from Eucalyptus nitida demonstrates high specificity for pinocembrin, converting it to pinostrobin with kinetic parameters showing a Km value of 2.55 ± 0.38 μM [9].

Biochemical characterization of EnOMT1 revealed that this enzyme acts in a regiospecific manner, specifically methylating the 7-hydroxyl position of the A-ring in flavanone substrates [6] [9]. The enzyme requires S-adenosylmethionine as the methyl donor and shows reduced activity with B-ring substituted flavonoids [9]. Comparative analysis between Eucalyptus species with high and low O-methylated flavonoid content identified critical catalytic amino acid residues within the methyltransferase responsible for enzymatic activity [4] [9].

C-methylation processes in eucalyptin biosynthesis involve the introduction of methyl groups at carbon positions C-6 and C-8 of the flavonoid skeleton [7] [10]. The C-8 methyl group has been demonstrated to cause significant alterations in biological activities, representing what is termed the "magic methyl effect" in C-methylated flavonoids [7] [10]. The enzymatic mechanisms responsible for C-methylation in Eucalyptus remain less characterized compared to O-methylation processes, though recent synthetic studies have provided insights into the positional specificity of these modifications [7].

| Methylation Type | Position | Enzyme Family | Kinetic Parameter | Reference |

|---|---|---|---|---|

| O-methylation | 7-hydroxyl | O-methyltransferase | Km = 2.55 μM | [6] [9] |

| C-methylation | C-6 position | Unknown | Not determined | [7] [10] |

| C-methylation | C-8 position | Unknown | Not determined | [7] [10] |

Compartmentalization of Biosynthetic Machinery

The biosynthetic machinery for eucalyptin production in Eucalyptus species exhibits significant compartmentalization within plant cells [12] [15] [20]. Metabolic channeling occurs through colocalization of multiple enzymes on the endoplasmic reticulum membrane, including phenylalanine ammonia-lyase, cinnamate-4-hydroxylase, and 4-coumarate-CoA ligase [12]. This compartmentalization facilitates efficient substrate channeling and prevents the release of reactive intermediates into the general metabolic pool [12].

The endoplasmic reticulum serves as the primary site for phenylpropanoid biosynthesis in Eucalyptus, with prediction algorithms indicating that key enzymes are targeted to the endoplasmic reticulum membrane [12] [20]. This localization enables the formation of multienzyme complexes that coordinate the activities of sequential biosynthetic steps [12]. The compartmentalization also allows for regulation of competition between branch pathways that utilize common metabolites [12].

In Eucalyptus species, the foliar oil glands represent specialized compartments where secondary metabolites, including flavonoids like eucalyptin, accumulate [15] [35]. These sub-dermal secretory cavities contain metabolically distinct populations of compounds, with some glands specialized for sesquiterpene production while others concentrate flavonoid compounds [15]. The ontogenetic regulation of these gland types influences the temporal and spatial distribution of eucalyptin and related compounds in Eucalyptus leaves [15].

XLogP3

Other CAS

Wikipedia

Use Classification

Dates

Explore Compound Types